molecular formula C12H21NO4 B063663 N-Boc-N-cyclopentyl-amino-acetic acid CAS No. 172834-23-0

N-Boc-N-cyclopentyl-amino-acetic acid

Cat. No.: B063663
CAS No.: 172834-23-0
M. Wt: 243.3 g/mol
InChI Key: LMAPTDDADPIENX-UHFFFAOYSA-N
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Description

N-Boc-N-cyclopentyl-amino-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-cyclopentyl-amino-acetic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of cyclopentylamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Formation of the Amino Acid Derivative: : The protected amine is then reacted with bromoacetic acid or its ester derivative under basic conditions to form the this compound. This step often involves the use of a base like sodium hydroxide or potassium carbonate in an aqueous or mixed solvent system.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-cyclopentyl-amino-acetic acid can undergo various chemical reactions, including:

  • Deprotection: : The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the amino group can be further functionalized.

  • Coupling Reactions: : It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds. Common reagents for this include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Substitution: Alkyl halides, bases like sodium hydride.

    Coupling: EDCI, HOBt, DMF (dimethylformamide).

Major Products

    Deprotected Amine: Cyclopentylamino-acetic acid.

    Substituted Derivatives: Various N-alkylated or N-acylated products.

    Peptides: When used in peptide synthesis, it forms part of larger peptide chains.

Scientific Research Applications

Chemistry

In organic synthesis, N-Boc-N-cyclopentyl-amino-acetic acid is used as a building block for the synthesis of more complex molecules. Its protected amine functionality allows for selective reactions, making it valuable in multi-step synthetic routes.

Biology and Medicine

In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. Its structure can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: These compounds also feature a Boc-protected amino group but differ in the side chain attached to the amino acid.

    N-Cbz-N-cyclopentyl-amino-acetic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Cyclopentylglycine: Lacks the Boc protecting group, making it more reactive in certain conditions.

Uniqueness

N-Boc-N-cyclopentyl-amino-acetic acid is unique due to its combination of a Boc-protected amine and a cyclopentyl group. This structure provides a balance of stability and reactivity, making it particularly useful in synthetic applications where selective deprotection and functionalization are required.

Properties

IUPAC Name

2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPTDDADPIENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442147
Record name Boc-D-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172834-23-0
Record name Boc-D-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172834-23-0
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